![molecular formula C6H7K B1514430 Potassium 1-methylcyclopenta-2,4-dien-1-ide CAS No. 41066-45-9](/img/structure/B1514430.png)
Potassium 1-methylcyclopenta-2,4-dien-1-ide
Overview
Description
Potassium 1-methylcyclopenta-2,4-dien-1-ide (KMCD) is an organic compound with the molecular formula C7H8O2K. It is a colorless solid that is soluble in water and ethanol. KMCD is an important chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in a variety of reactions. KMCD is an interesting and versatile compound with a wide range of applications in the laboratory and in industry.
Scientific Research Applications
Organic Synthesis Applications
Potassium 1-methylcyclopenta-2,4-dien-1-ide serves as a precursor or intermediary in the synthesis of complex organic compounds. For instance, Jutzi et al. (1992) demonstrated its utility in the synthesis of 1,2,3,4-tetramethylfulvene, a compound that can further react to produce various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems, showcasing its versatility in organic synthesis Jutzi, Heidemann, Neumann, & Stammler, 1992.
Material Science Applications
In the realm of material science, potassium 1-methylcyclopenta-2,4-dien-1-ide derivatives have been explored for their luminescence properties. Arumugam et al. (2020) synthesized highly fluorescent aryl-cyclopentadienyl ligands that, when reacted with dysprosium, form fluorescent chloride-bridged tetra-nuclear mixed potassium–dysprosium metallocenes. These compounds exhibit aggregation-induced emission enhancement (AIEE), highlighting their potential in optoelectronic applications Arumugam, Reddy, Francis, Kulkarni, Roy, & Mondal, 2020.
Agricultural Research
In agricultural research, potassium plays a critical role in plant growth and stress response. Römheld and Kirkby (2010) discussed the fundamental need for research on potassium in agriculture, emphasizing its importance in soil fertility, plant physiology, and nutrition. Their review calls for more basic and applied research on potassium's role in agricultural systems, pointing towards a better understanding and management of potassium for crop improvement Römheld & Kirkby, 2010.
Ionic Liquids and Electrochemistry
Cruz et al. (2019) conducted a comparative study of potassium 1-alkyl-3-methylcyclopentadienyl ionic liquids, revealing insights into their electrostatic and coordination chemistry. This research highlights the structural and melting temperature characteristics of these potassium-based salts, contributing to the development of new materials with potential applications in electrochemistry and battery technology Cruz, Shimizu, Esperança, André, Duarte, Rebelo, Gomes, & Lopes, 2019.
Mechanism of Action
Mode of Action
It is known that the compound undergoes sigmatropic shifts, which are temperature-dependent dynamic processes . The degenerate sigmatropic migration is found to be the dominant factor with a Gibbs free energy of activation .
Biochemical Pathways
The compound is involved in the Diels–Alder addition, a reaction that adds a diene and a dienophile to produce a cyclic compound . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .
Result of Action
It is known that the compound is involved in the diels–alder addition, a reaction that produces a cyclic compound .
Action Environment
Environmental factors such as temperature can influence the action of Potassium 1-methylcyclopenta-2,4-dien-1-ide. For instance, its sigmatropic shifts are temperature-dependent . .
properties
IUPAC Name |
potassium;5-methylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.K/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALKWMJAVJTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=CC=C1.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60786853 | |
Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
CAS RN |
41066-45-9 | |
Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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